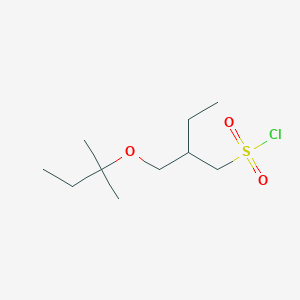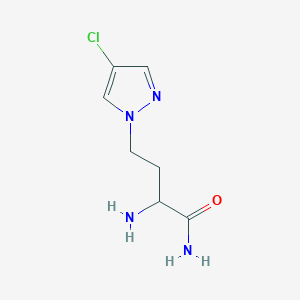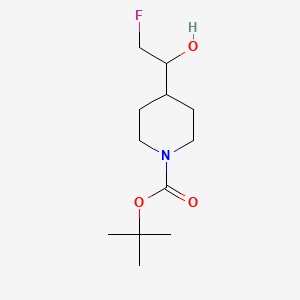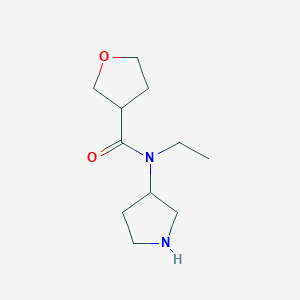![molecular formula C4H7N3 B15310911 1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
1,2,5-Triazaspiro[2.4]hept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Triazaspiro[24]hept-1-ene is a unique chemical compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a seven-membered ring containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triazaspiro[2.4]hept-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diazirine precursors. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Triazaspiro[2.4]hept-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,2,5-Triazaspiro[2.4]hept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating protein-protein interactions.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,5-Triazaspiro[2.4]hept-1-ene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules upon activation, such as through photoaffinity labeling. This allows it to be used as a probe for studying molecular interactions and identifying potential drug targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azaspiro[2.3]hex-1-ene: Another spirocyclic compound with similar structural features but a different ring size.
Spiro[cyclopropane-1,2′-steroids]: Compounds with a spirocyclic structure linked to steroidal frameworks.
Uniqueness
1,2,5-Triazaspiro[2.4]hept-1-ene is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
Molekularformel |
C4H7N3 |
|---|---|
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
1,2,6-triazaspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C4H7N3/c1-2-5-3-4(1)6-7-4/h5H,1-3H2 |
InChI-Schlüssel |
OKDZCESOXABOAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
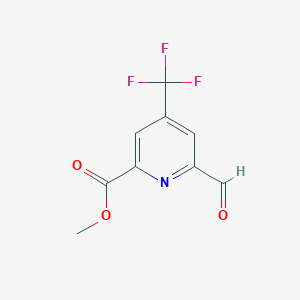

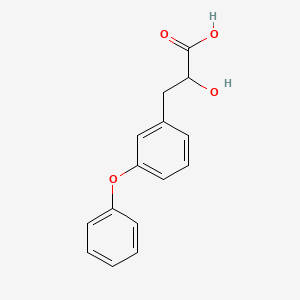
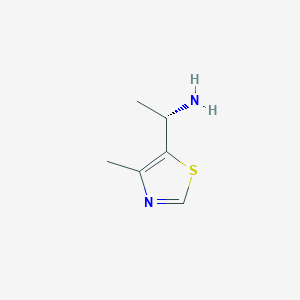
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
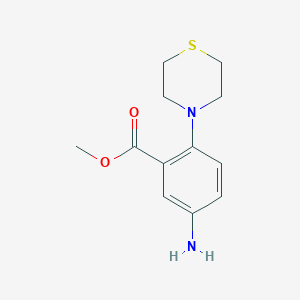
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)

